molecular formula C8H8FNO4S B13612585 Methyl 2-fluoro-6-sulfamoylbenzoate

Methyl 2-fluoro-6-sulfamoylbenzoate

Cat. No.: B13612585
M. Wt: 233.22 g/mol
InChI Key: XKFFCKYOUGUAKE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-sulfamoylbenzoate is a synthetic aromatic compound characterized by a benzoate backbone substituted with a sulfamoyl group (-SO₂NH₂) at the 6-position, a fluorine atom at the 2-position, and a methyl ester (-COOCH₃) at the carboxyl group.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-fluoro-6-sulfamoylbenzoate

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)7-5(9)3-2-4-6(7)15(10,12)13/h2-4H,1H3,(H2,10,12,13)

InChI Key

XKFFCKYOUGUAKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1S(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-6-sulfamoylbenzoate typically involves the esterification of 2-fluoro-6-sulfamoylbenzoic acid. One common method is the reaction of 2-fluoro-6-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-sulfamoylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates.

    Hydrolysis: 2-fluoro-6-sulfamoylbenzoic acid.

    Reduction: Amino derivatives of the benzoate.

Scientific Research Applications

Methyl 2-fluoro-6-sulfamoylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-sulfamoylbenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-fluoro-6-sulfamoylbenzoate with structurally or functionally related compounds derived from the evidence, focusing on molecular features and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Source/Application
This compound C₈H₇FNO₄S ~232.21 (estimated) -F, -SO₂NH₂, -COOCH₃ Sulfamoyl, ester, fluoro Synthetic intermediate; potential antimicrobial activity (hypothesized)
Sulfanilamide C₆H₈N₂O₂S 172.20 -SO₂NH₂ Sulfonamide Antimicrobial agent; USP reference standard
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ 316.48 Diterpene backbone, -COOCH₃ Methyl ester Natural resin constituent; plant defense
trans-13-Octadecenoic Acid Methyl Ester C₁₉H₃₆O₂ 296.49 Long-chain unsaturated fatty acid Methyl ester Phytochemical in plant extracts; industrial applications
4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide C₁₀H₁₁N₃O₃S 253.28 -SO₂NH₂, isoxazole ring Sulfonamide Sulfamethoxazole-related compound; pharmaceutical impurity reference

Key Observations:

Functional Group Diversity: this compound uniquely combines sulfamoyl, fluoro, and ester groups. This trifunctional design contrasts with simpler sulfonamides (e.g., sulfanilamide) and natural methyl esters (e.g., diterpene esters), which lack halogenation . The fluorine atom may enhance metabolic stability or binding affinity compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .

Molecular Weight and Complexity: The compound’s molecular weight (~232 g/mol) is intermediate between small sulfonamides (e.g., sulfanilamide, 172 g/mol) and larger natural esters (e.g., sandaracopimaric acid methyl ester, 316 g/mol).

Biological Relevance :

  • Sulfonamide derivatives (e.g., sulfanilamide) are well-documented for antimicrobial activity, while natural methyl esters (e.g., in Austrocedrus chilensis resin) play ecological roles in plant defense. This compound may bridge these domains, though its specific bioactivity requires empirical validation .

Synthetic Utility :

  • The methyl ester group facilitates solubility in organic solvents, making it a plausible intermediate in multi-step syntheses, akin to methyl shikimate in extraction protocols .

Notes and Limitations

  • Evidence Gaps : Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs.
  • Hypothetical Applications : Fluorinated sulfonamides are often explored for enhanced pharmacokinetics, but this compound’s efficacy must be confirmed experimentally.
  • Diverse Sources : References span natural products (resins, plant extracts) and pharmacopeial standards, ensuring a multidisciplinary perspective .

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